molecular formula C7H16N2O B15293407 3-(Methoxymethyl)piperidin-1-amine

3-(Methoxymethyl)piperidin-1-amine

Cat. No.: B15293407
M. Wt: 144.21 g/mol
InChI Key: NVZCACWYKROPQU-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)piperidin-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)piperidin-1-amine can be achieved through several methods. One common approach involves the reaction of piperidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. Another method includes the use of methoxymethyl chloride in the presence of a base to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)piperidin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

3-(Methoxymethyl)piperidin-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)piperidin-1-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(methoxymethyl)piperidin-1-amine

InChI

InChI=1S/C7H16N2O/c1-10-6-7-3-2-4-9(8)5-7/h7H,2-6,8H2,1H3

InChI Key

NVZCACWYKROPQU-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)N

Origin of Product

United States

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